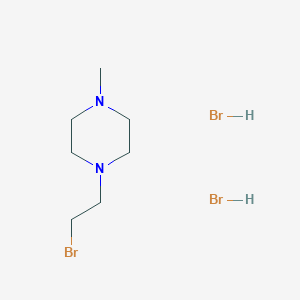![molecular formula C28H29N3O5 B2764558 3-(1-benzyl-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide CAS No. 899916-18-8](/img/structure/B2764558.png)
3-(1-benzyl-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Benzyl-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide is a synthetic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Step 1: Preparation begins with 2-aminobenzamide. The compound undergoes cyclization in the presence of formic acid to yield 2,4-dihydroquinazolin-3(2H)-one.
Step 2: Nucleophilic substitution reaction is employed where benzyl bromide reacts with 2,4-dihydroquinazolin-3(2H)-one under basic conditions to give 1-benzyl-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-one.
Step 3: Condensation reaction occurs when 1-benzyl-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-one is treated with 2-(3,4-dimethoxyphenyl)ethylamine and propanoic acid anhydride, forming the target compound.
Industrial Production Methods:
Industrial methods typically involve optimizing reaction conditions such as temperature, pressure, and solvent use to enhance yield and purity while ensuring safety and cost-effectiveness. Catalysts may also be employed to accelerate reactions.
Análisis De Reacciones Químicas
Types of Reactions It Undergoes:
Oxidation: May be oxidized using oxidizing agents like potassium permanganate, potentially forming quinazoline derivatives.
Reduction: Reduction with agents like lithium aluminium hydride could convert the quinazolinone ring to a more reduced form.
Substitution: Electrophilic and nucleophilic substitutions on the aromatic rings can occur, modifying its properties.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, dichloromethane, ambient temperature.
Reduction: Lithium aluminium hydride, tetrahydrofuran, reflux.
Substitution: Various halides (e.g., bromobenzene), strong bases (e.g., sodium hydride).
Major Products Formed:
Oxidation may yield quinazoline derivatives.
Reduction may produce less oxidized quinazolinone forms.
Substitution reactions might introduce new functional groups onto the aromatic ring, leading to derivatives with varied properties.
Aplicaciones Científicas De Investigación
Chemistry: It is used as an intermediate in synthesizing more complex organic molecules, aiding the development of new materials and compounds.
Biology: Its structural features allow it to act as a probe in biochemical assays, aiding the study of enzyme activities and interactions.
Medicine: Potential pharmaceutical applications due to its ability to interact with specific biological targets, contributing to drug discovery and development.
Industry: Utilized in manufacturing specialized chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The compound exerts its effects through a mechanism involving the interaction with molecular targets such as enzymes, receptors, or nucleic acids. The quinazolinone core structure allows it to bind to active sites of enzymes, potentially inhibiting or modulating their activity. Its benzyl and dimethoxyphenyl groups may enhance binding affinity and specificity.
Comparación Con Compuestos Similares
3-(1-Benzyl-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)propanamide: Lacks the dimethoxyphenyl group, offering different binding properties.
N-(2-(3,4-Dimethoxyphenyl)ethyl)propanamide: Lacks the quinazolinone core, affecting its biological activity and applications.
Quinazoline derivatives: Share the quinazolinone core but vary in substituents, influencing their chemical and biological properties.
Uniqueness:
The unique combination of quinazolinone, benzyl, and dimethoxyphenyl groups in 3-(1-benzyl-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide grants it distinctive chemical reactivity and biological activity, setting it apart from other compounds in its class.
Propiedades
Número CAS |
899916-18-8 |
|---|---|
Fórmula molecular |
C28H29N3O5 |
Peso molecular |
487.556 |
Nombre IUPAC |
3-(1-benzyl-2,4-dioxoquinazolin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide |
InChI |
InChI=1S/C28H29N3O5/c1-35-24-13-12-20(18-25(24)36-2)14-16-29-26(32)15-17-30-27(33)22-10-6-7-11-23(22)31(28(30)34)19-21-8-4-3-5-9-21/h3-13,18H,14-17,19H2,1-2H3,(H,29,32) |
Clave InChI |
SPVCNUIOZNWGSP-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCN2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4)OC |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(BENZENESULFONYL)-N-[3-(METHYLSULFANYL)PHENYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2764477.png)
![4-(dimethylsulfamoyl)-N-{[4-(4-fluorophenyl)-5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B2764478.png)

![N-[(5-chloro-2-phenyl-1H-imidazol-4-yl)methylene]-3-(trifluoromethyl)aniline](/img/structure/B2764485.png)


![N-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-yl]cyclopropanecarboxamide](/img/structure/B2764489.png)
![N-[(2-chloro-4-fluorophenyl)methyl]-1-(3-ethylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2764490.png)



![N-[(6-cyclopropylpyridin-3-yl)methyl]-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide](/img/structure/B2764496.png)
![N'-[2-[(5Z)-5-[(4-bromophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl]-2-hydroxybenzohydrazide](/img/structure/B2764498.png)
